molecular formula C17H15N3O3 B2742737 2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034279-91-7

2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2742737
CAS No.: 2034279-91-7
M. Wt: 309.325
InChI Key: FJFBWRDXOJDLFM-UHFFFAOYSA-N
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Description

2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a benzofuran ring, a pyrazine moiety, and a pyrrolidine ring

Mechanism of Action

Target of Action

The primary target of Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine kinase family and plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone interacts with its target, EGFR, by inhibiting the receptor’s activity . This inhibition disrupts the overactive receptor tyrosine kinase signaling pathway, which is often associated with cancer .

Biochemical Pathways

The compound’s interaction with EGFR affects the tyrosine kinase signaling pathway . This pathway is crucial for various cellular processes, including cell growth and proliferation. By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the suppression of cancer cell growth .

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in drug efficacy .

Result of Action

The result of the compound’s action is the potential inhibition of cancer cell growth . By disrupting the overactive receptor tyrosine kinase signaling pathway, the compound may suppress the proliferation of cancer cells .

Action Environment

The environment can influence the action, efficacy, and stability of Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. It’s worth noting that the effectiveness of benzofuran derivatives can vary depending on their structure and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-yl ketones, while reduction may produce benzofuran-2-yl alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-yl(3-phenylpyrrolidin-1-yl)methanone
  • Benzofuran-2-yl(3-methylpyrrolidin-1-yl)methanone
  • Benzofuran-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is unique due to the presence of the pyrazine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-benzofuran-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFBWRDXOJDLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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